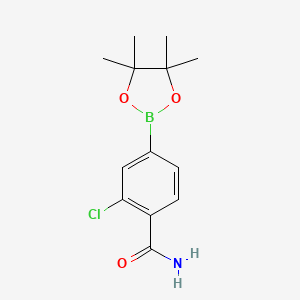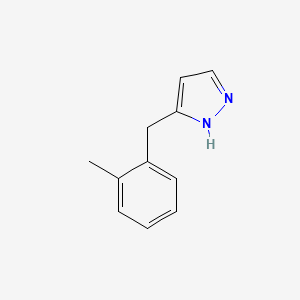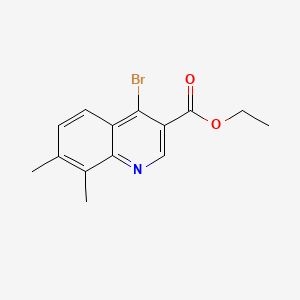![molecular formula C15H24Cl3N3O B578377 3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol CAS No. 1221153-98-5](/img/structure/B578377.png)
3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol, commonly known as Ethoxyquin, is a synthetic antioxidant that has been widely used in various industries. It was first developed as a pesticide in the 1950s and later found to have antioxidant properties. Ethoxyquin has been extensively studied for its potential applications in the food industry, as well as in scientific research.
作用機序
The mechanism of action of Ethoxyquin is not fully understood. However, it is believed to work by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cell damage and death. Ethoxyquin has also been shown to activate various signaling pathways that can promote cell survival and growth.
Biochemical and Physiological Effects:
Ethoxyquin has been shown to have a range of biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase. Ethoxyquin has also been shown to alter gene expression and protein synthesis in various cell types. In addition, Ethoxyquin has been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
Ethoxyquin has several advantages for use in laboratory experiments. It is stable and has a long shelf life, making it easy to store and use. Ethoxyquin is also relatively inexpensive compared to other antioxidants, making it an attractive option for researchers with limited budgets. However, Ethoxyquin has some limitations. It can be toxic at high concentrations, and its effects on cell viability and function can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on Ethoxyquin. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Ethoxyquin has been shown to protect against oxidative stress and cell damage in neuronal cells, and further research is needed to determine its potential therapeutic benefits. Another area of interest is its potential use in the food industry as a preservative. Ethoxyquin has been shown to be effective in preventing lipid oxidation in various food products, and further research is needed to determine its safety and efficacy in this application. Finally, further research is needed to fully understand the mechanism of action of Ethoxyquin and its effects on various cell types and physiological systems.
合成法
Ethoxyquin can be synthesized by several methods, including the reaction of 3-aminopropylamine with 4-hydroxyquinoline or the reaction of 2-ethyl-6-methyl-aniline with chloroacetaldehyde followed by cyclization. The synthesis of Ethoxyquin is a complex process and requires careful control of reaction conditions to obtain a high yield.
科学的研究の応用
Ethoxyquin has been extensively studied for its antioxidant properties and potential applications in scientific research. It has been shown to protect against oxidative stress and cell damage in various cell types, including neuronal and liver cells. Ethoxyquin has also been investigated for its potential role in the prevention and treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.3ClH/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19;;;/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOCTWDUSZGDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CNC2=CC=CC=C2C1=O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)

![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/no-structure.png)









![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)
